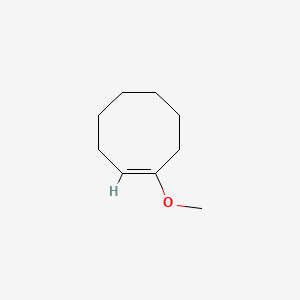

1-Methoxycyclooctene

Übersicht

Beschreibung

1-Methoxycyclooctene is an organic compound with the molecular formula C9H16O. It is a cyclic ether with a methoxy group attached to a cyclooctene ring.

Vorbereitungsmethoden

1-Methoxycyclooctene can be synthesized through several methods. One common approach involves the reaction of cyclooctene with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the cyclooctene is converted to this compound through an electrophilic addition mechanism . Another method involves the ring-opening metathesis polymerization (ROMP) of cyclooctene followed by functionalization with a methoxy group .

Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

1-Methoxycyclooctene undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA typically yields epoxides, while reduction with LiAlH4 produces alcohols .

Wissenschaftliche Forschungsanwendungen

1-Methoxycyclooctene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The compound is used in the preparation of polymers and other materials with unique properties.

Biomedical Research: This compound derivatives are explored for their potential in drug delivery systems and as bioorthogonal reagents in chemical biology.

Wirkmechanismus

The mechanism of action of 1-methoxycyclooctene in chemical reactions involves its ability to act as both an electrophile and a nucleophile. The methoxy group can donate electron density, making the compound reactive towards electrophilic addition and substitution reactions. In polymerization reactions, the compound can undergo ring-opening metathesis polymerization (ROMP) to form polymers with unique properties .

Vergleich Mit ähnlichen Verbindungen

1-Methoxycyclooctene can be compared to other cyclic ethers and alkenes, such as:

Cyclooctene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

Cyclooctanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

Cyclooctanone: An oxidized form of cyclooctene, used in different types of chemical reactions.

The presence of the methoxy group in this compound makes it unique, providing distinct reactivity and enabling its use in a wider range of applications compared to its analogs .

Biologische Aktivität

1-Methoxycyclooctene (MCO) is a cyclic alkene that has garnered interest in various fields, particularly in organic chemistry and medicinal applications. Its unique structure and reactivity make it a subject of research concerning its biological activities, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Boiling Point | 120-122 °C |

| Density | 0.87 g/cm³ |

| Solubility | Soluble in organic solvents |

These properties contribute to its behavior in biological systems and its interactions with various biomolecules.

Enzyme Inhibition

Research indicates that this compound serves as an important intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors. Its role in inhibiting the acetolactate synthase enzyme is significant, as this enzyme is crucial for protein synthesis and cell division in various organisms.

Antimicrobial Properties

MCO has shown potential antimicrobial activity. Studies have indicated that compounds related to MCO can inhibit the growth of certain bacteria and fungi, making them candidates for further investigation in developing new antimicrobial agents.

Cellular Effects

This compound influences cellular functions by modulating signaling pathways, gene expression, and metabolic processes. For instance, it has been observed to affect oxidative stress responses and energy metabolism in cells. The compound's ability to interact with enzymes involved in the pyridine nucleotide cycle highlights its biochemical significance.

Dosage Effects

In animal models, the effects of MCO vary significantly with dosage:

- Low Doses : Enhance metabolic activity and improve cellular function.

- High Doses : May lead to toxic effects, including oxidative stress and mitochondrial dysfunction.

Molecular Mechanism

The molecular mechanism by which this compound exerts its effects involves binding interactions with various biomolecules. It can act as either an enzyme inhibitor or activator depending on the context. For example, it has been shown to inhibit specific dehydrogenases by binding to their active sites.

Pharmacokinetics

The pharmacokinetic profile of MCO indicates that it is stable under inert atmospheric conditions at room temperature, which is crucial for maintaining its biological activity over time. Its transport within cells is facilitated by specific transporters that influence its localization and function.

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study 1 : Investigated the compound's role in inhibiting acetolactate synthase in microbial cultures, demonstrating a significant reduction in cell growth at varying concentrations of MCO.

- Case Study 2 : Focused on the antimicrobial efficacy of MCO derivatives against common pathogens, showing promising results that warrant further exploration for therapeutic applications.

These case studies underline the compound's potential as a lead structure for developing new drugs targeting specific biological pathways.

Eigenschaften

IUPAC Name |

(1E)-1-methoxycyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACILBBCPMXTKX-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C/1=C/CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454536 | |

| Record name | 1-Methoxycyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50438-51-2 | |

| Record name | 1-Methoxycyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-methoxycyclooctene interact with acids during hydrolysis, and what is unique about its reaction mechanism?

A1: this compound undergoes hydrolysis in the presence of acids like perchloric acid, hydrochloric acid, and even weaker carboxylic acids. [] Research suggests that, unlike typical vinyl ether hydrolysis, the proton transfer from the acid to the β-carbon of this compound might be reversible and not the rate-determining step. This was supported by kinetic isotope effects and the absence of deuterium incorporation into the substrate during experiments in deuterated solutions. []

Q2: How does this compound react differently with sultene 1 under Lewis acid catalysis compared to other cyclic alkenes?

A2: While this compound reacts with sultene 1 in the presence of Lewis acids to form thiiranes diastereoselectively, similar to other cyclic alkenes, it can also yield an unexpected insertion product. [] This unique reactivity provides valuable insights into the mechanism of the sulfur-transfer process involving sultenes and cyclic alkenes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.